molecular formula C14H17F3N2O2 B13933663 Tert-butyl 3-(6-(trifluoromethyl)pyridin-3-yl)azetidine-1-carboxylate

Tert-butyl 3-(6-(trifluoromethyl)pyridin-3-yl)azetidine-1-carboxylate

Cat. No.: B13933663
M. Wt: 302.29 g/mol
InChI Key: BAJJMQBDEONHMZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(6-(trifluoromethyl)pyridin-3-yl)azetidine-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(6-(trifluoromethyl)pyridin-3-yl)azetidine-1-carboxylate typically involves the reaction of a pyridine derivative with an azetidine derivative under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(6-(trifluoromethyl)pyridin-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-(6-(trifluoromethyl)pyridin-3-yl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(6-(trifluoromethyl)pyridin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the azetidine ring may contribute to its stability and bioavailability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(6-(trifluoromethyl)pyridin-3-yl)azetidine-1-carboxylate is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity. This positioning can enhance its reactivity and potential as a pharmaceutical intermediate.

Properties

Molecular Formula

C14H17F3N2O2

Molecular Weight

302.29 g/mol

IUPAC Name

tert-butyl 3-[6-(trifluoromethyl)pyridin-3-yl]azetidine-1-carboxylate

InChI

InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-10(8-19)9-4-5-11(18-6-9)14(15,16)17/h4-6,10H,7-8H2,1-3H3

InChI Key

BAJJMQBDEONHMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

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